N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4,5-dimethoxy-2-nitrobenzamide
Description
Properties
IUPAC Name |
N-[2-[2-(2-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-4,5-dimethoxy-2-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN5O5S/c1-31-17-9-14(16(27(29)30)10-18(17)32-2)20(28)23-8-7-12-11-33-21-24-19(25-26(12)21)13-5-3-4-6-15(13)22/h3-6,9-11H,7-8H2,1-2H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQQYLSKGSPGFPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CC=C4F)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN5O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4,5-dimethoxy-2-nitrobenzamide is a complex organic compound belonging to the class of triazolothiazole derivatives. These compounds have garnered attention in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this compound through various studies and findings.
The molecular formula of the compound is , with a molecular weight of 456.5 g/mol. The IUPAC name is N-[2-[2-(2-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-3,4,5-trimethoxybenzamide.
| Property | Value |
|---|---|
| Molecular Formula | C22H21FN4O4S |
| Molecular Weight | 456.5 g/mol |
| IUPAC Name | N-[2-[2-(2-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-3,4,5-trimethoxybenzamide |
The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes and receptors. The compound's structure allows it to form hydrogen bonds and other interactions that modulate the activity of these targets. This modulation can lead to various pharmacological effects depending on the application.
Antimicrobial Activity
Research indicates that derivatives of thiazolo[3,2-b][1,2,4]triazole exhibit significant antimicrobial properties. For example:
- In vitro studies demonstrated that certain derivatives showed effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli.
- A study found that some compounds had minimum inhibitory concentrations (MICs) as low as 16 µg/mL against Candida albicans .
Anticancer Activity
The anticancer potential of this compound has been evaluated through various studies:
- Compounds derived from similar scaffolds have shown promising results in inhibiting cancer cell proliferation. For instance, a derivative exhibited an IC50 value comparable to standard treatments against liver cancer cells (HEPG-2) .
- Another study highlighted that certain thiazolothiazole derivatives could disrupt microtubule networks in cancer cells .
Anti-inflammatory Effects
The anti-inflammatory properties have also been explored:
- Some thiazolothiazole derivatives have been reported to exhibit significant anti-inflammatory activity without inducing gastric lesions . This suggests a favorable safety profile for potential therapeutic applications.
Case Studies
- Antimicrobial Study : A series of thiazolothiazole derivatives were synthesized and screened for antimicrobial activity against various pathogens. The most potent compounds displayed significant inhibition against M. tuberculosis and other bacterial strains .
- Anticancer Screening : A derivative was tested on various cancer cell lines including MCF-7 and MDA-MB-231 breast cancer cells using the MTT assay. Results indicated strong antiproliferative effects with IC50 values indicating high potency .
Scientific Research Applications
The compound N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4,5-dimethoxy-2-nitrobenzamide has garnered attention in various scientific fields due to its potential applications in medicinal chemistry. This article explores its synthesis, biological activities, and potential applications based on available research findings.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For example, derivatives of thiazole and triazole have been evaluated for their effectiveness against various bacterial strains and fungi. The incorporation of the fluorophenyl group may enhance these properties by improving membrane permeability or inhibiting specific microbial enzymes .
Anticancer Activity
Several studies have reported that compounds containing thiazole and triazole rings demonstrate anticancer activity. For instance, derivatives have shown efficacy against estrogen receptor-positive breast cancer cell lines . The mechanism often involves the induction of apoptosis in cancer cells or inhibition of tumor cell proliferation via interference with cell cycle regulation.
Enzyme Inhibition
This compound may also act as an enzyme inhibitor. Compounds with similar structures have been studied for their ability to inhibit enzymes involved in cancer progression or microbial metabolism .
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of thiazole derivatives demonstrated that compounds structurally related to this compound exhibited potent antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results were assessed using standard disk diffusion methods and minimum inhibitory concentration (MIC) tests .
Case Study 2: Anticancer Screening
In another investigation focused on anticancer properties, compounds similar to this compound were tested against various cancer cell lines. The study revealed that certain derivatives significantly inhibited cell growth in MCF7 breast cancer cells through mechanisms involving apoptosis .
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Compounds
Key Observations:
Heterocyclic Core: The target compound’s thiazolo-triazole hybrid is distinct from the 1,2,4-triazole-3-thiones in and the pyridinecarboxamide/phenyl triazolinone cores in . Compounds [7–9] () exhibit tautomerism between thiol and thione forms, which may influence solubility and reactivity. The absence of tautomerism in the target compound (due to its fixed thiazolo-triazole structure) could improve metabolic stability .
Substituent Effects :
- The nitro group in the target compound’s benzamide moiety is a strong electron-withdrawing group, contrasting with the sulfonyl groups in ’s compounds. This difference may alter redox behavior or interaction with biological targets (e.g., nitroreductases) .
- Fluorine substituents are common across all analogs (e.g., 2-fluorophenyl in the target, 2,4-difluorophenyl in ). Fluorine’s electronegativity and lipophilicity enhance membrane permeability and binding affinity in hydrophobic pockets .
In contrast, ’s diflufenican employs a rigid phenoxy linker, favoring planar interactions .
Discussion:
- The target compound’s benzamide carbonyl (C=O) and nitro group would dominate its IR spectrum, distinguishing it from ’s triazole-thiones, which lack C=O but feature C=S stretches.
- NMR analysis of the target compound would reveal distinct aromatic proton environments due to the methoxy and nitro groups, unlike the sulfonylphenyl protons in ’s compounds .
Q & A
Basic: What are the key considerations for optimizing the multi-step synthesis of this compound to improve yield?
Methodological Answer:
Optimization involves addressing low-yield steps (e.g., coupling reactions or purification bottlenecks). For example, highlights a similar compound synthesized in 11 steps with 2–5% yield, suggesting challenges in intermediate stability or side reactions. Strategies include:
- Reagent Selection : Using activating agents (e.g., EDCI/HOBt) for amide bond formation to reduce racemization.
- Temperature Control : Maintaining low temperatures during nitro-group reductions to prevent over-reduction.
- Purification : Employing preparative HPLC or recrystallization (as in ) for intermediates with low solubility.
- Catalysis : Transition metal catalysts (e.g., Pd for cross-couplings) to enhance efficiency in heterocycle formation.
Reference : Multi-step synthesis challenges in .
Basic: How can X-ray crystallography determine molecular packing and hydrogen bonding interactions in this compound?
Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) resolves intermolecular interactions critical for stability and bioactivity. For instance:
- Hydrogen Bond Analysis : identifies N–H⋯N and C–H⋯F/O bonds stabilizing dimeric structures (Table 1) .
- Packing Motifs : Centrosymmetric dimers (e.g., in thiazole derivatives) are common, as seen in , where C–H⋯O/F interactions contribute to layered packing .
- Software Tools : SHELX or Olex2 for refinement, with riding models for H-atom placement (as in ) .
Advanced: What strategies are effective in analyzing structure-activity relationships (SAR) for thiazolo-triazole derivatives targeting enzyme inhibition?
Methodological Answer:
SAR analysis requires systematic structural variations and biological assays:
- Functional Group Modifications : Replace the 2-fluorophenyl group () with electron-withdrawing groups (e.g., Cl, CF₃) to assess potency changes in enzyme inhibition .
- Bioisosteric Replacement : Substitute the thiazolo-triazole core with imidazo-pyridazine ( ) to evaluate binding affinity shifts .
- Computational Modeling : Molecular docking (e.g., AutoDock Vina) to predict interactions with targets like PFOR ( ) .
Advanced: How can researchers resolve contradictions in biological activity data between in vitro and in vivo studies?
Methodological Answer:
Discrepancies often arise from pharmacokinetic (PK) limitations or metabolic instability. Approaches include:
- Metabolite Identification : LC-MS/MS profiling (e.g., in ) to detect rapid degradation of the nitro group or thiazole ring .
- PK/PD Modeling : Correlate in vitro IC₅₀ values with plasma concentrations in animal models.
- Prodrug Design : Mask polar groups (e.g., nitro→amine) to enhance bioavailability, as seen in nitazoxanide derivatives ( ) .
Basic: What spectroscopic techniques confirm the structural integrity of intermediates during synthesis?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR (e.g., in ) identifies regiochemistry of triazole-thiazole fusion and nitro-group placement .
- IR Spectroscopy : Confirms amide C=O stretches (~1650 cm⁻¹) and nitro symmetric/asymmetric vibrations (~1520/1350 cm⁻¹).
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formulas, especially for halogenated intermediates .
Advanced: What experimental approaches validate the compound’s interaction with the pyruvate:ferredoxin oxidoreductase (PFOR) enzyme?
Methodological Answer:
- Enzyme Inhibition Assays : Measure NADH oxidation rates in PFOR-containing anaerobic bacteria (e.g., Clostridium spp.), as in ’s amide anion mechanism .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry.
- X-ray Crystallography : Co-crystallize the compound with PFOR to map active-site interactions (e.g., hydrogen bonds to catalytic cysteine residues) .
Advanced: How do steric and electronic effects of substituents influence the compound’s reactivity in heterocyclic ring formation?
Methodological Answer:
- Steric Effects : Bulky groups (e.g., 4,5-dimethoxy) may hinder cyclization; optimize via microwave-assisted synthesis () to reduce reaction time .
- Electronic Effects : Electron-deficient aryl groups (e.g., 2-fluorophenyl) enhance electrophilic substitution in thiazole ring closure () .
- Kinetic Studies : Monitor reaction progress via TLC/HPLC to identify rate-limiting steps.
Basic: What crystallization techniques are suitable for obtaining high-quality crystals of this compound?
Methodological Answer:
- Solvent Diffusion : Layer a poor solvent (e.g., hexane) over a concentrated solution in CH₃OH or DCM ( ) .
- Temperature Gradient : Slow cooling from 60°C to 4°C to promote nucleation (used in for benzothiazin-2-yl derivatives) .
- Additive Screening : Use seed crystals or ionic liquids to induce polymorph control.
Advanced: How can computational methods guide the design of analogs with improved metabolic stability?
Methodological Answer:
- Metabolite Prediction : Software like MetaSite identifies vulnerable sites (e.g., nitro reduction, thiazole oxidation) .
- QSAR Modeling : Train models on datasets (e.g., ’s analogs) to predict logP and CYP450 interactions .
- MD Simulations : Assess binding mode persistence in PFOR over 100 ns trajectories (GROMACS/AMBER).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
